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Compound of Interest

Compound Name: rac S 33138

CAS No.: 220647-56-3

Cat. No.: B108224

Get Quote

Executive Summary
rac-S 33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-

2(3H)-yl)-ethyl]phenyl-acetamide) is a benzopyranopyrrolidine derivative that serves as a high-

affinity, selective antagonist for the dopamine D3 receptor.[1][2] While often supplied as a

racemic mixture ("rac") for preliminary research, the pharmacological activity resides primarily

in the (3aS,9bR) enantiomer.

Unlike classical antipsychotics that indiscriminately block D2 and D3 receptors, S 33138

exhibits a ~25-fold selectivity for D3 over D2 receptors. This unique profile allows it to modulate

the mesolimbic pathway—specifically the Ventral Tegmental Area (VTA) to Nucleus Accumbens

(NAc) projection—without inducing the extrapyramidal side effects (EPS) or cognitive blunting

associated with D2 blockade. Its primary utility lies in decoupling drug-seeking behavior from

reward signals and enhancing frontocortical cholinergic transmission, making it a critical tool for

studying addiction and the cognitive deficits of schizophrenia.
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Structural Identity
Chemical Class: Benzopyranopyrrolidine

CAS Number: 220647-56-3 (racemate)[1][3][4][5]

Active Isomer: (3aS,9bR)-S 33138[1]

Molecular Weight: 361.44 g/mol [1][3]

Receptor Binding Profile ( )
The following data represents the binding affinity of the active enantiomer in human cloned

receptors. The selectivity ratio is critical for interpreting in vivo mesolimbic effects.

Receptor Target
Affinity (

, nM)

Selectivity Ratio
(vs D3)

Functional Action

Dopamine D3 ~ 2.0 1.0 Antagonist

Dopamine D2L ~ 80.0 40x Weak Antagonist

Dopamine D2S ~ 50.0 25x Weak Antagonist

-Adrenoceptor ~ 60.0 30x Antagonist

5-HT > 100 > 50x Weak Antagonist

Histamine H1 > 10,000 > 5000x Inactive

Muscarinic M1 > 10,000 > 5000x Inactive

Key Insight: The negligible affinity for H1 and Muscarinic receptors ensures that S 33138 does

not produce sedation or anticholinergic cognitive impairment, distinguishing it from multi-target

antipsychotics like clozapine or olanzapine.

Mechanistic Action: The Mesolimbic Loop
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The mesolimbic pathway is the primary circuit for reward processing and incentive salience. S

33138 modulates this pathway through two distinct mechanisms: autoreceptor blockade in the

VTA and heteroreceptor blockade in the NAc and Prefrontal Cortex (PFC).

VTA & Nucleus Accumbens Modulation
D3 receptors are densely expressed in the NAc (shell) and the Islands of Calleja. Under basal

conditions, D3 activation inhibits dopamine release.

Action: S 33138 blocks these inhibitory D3 receptors.

Outcome: Unlike D2 antagonists which silence DA firing (causing anhedonia), S 33138

modulates the firing rate. It reduces spontaneous activity of VTA dopaminergic neurons but

transiently increases DA synthesis in the NAc shell, effectively "resetting" the reward

threshold.

The PFC-Cholinergic Loop (Pro-Cognitive Effect)
A critical downstream effect of mesolimbic D3 blockade is the disinhibition of Acetylcholine

(ACh) release in the Prefrontal Cortex.

Mechanism: D3 receptors located on GABAergic interneurons in the VTA/PFC ordinarily

inhibit ACh release.

Effect of S 33138: Blockade disinhibits these neurons, leading to a robust increase in

extracellular ACh in the PFC. This mechanism underlies its ability to reverse cognitive

deficits in novel object recognition tasks.

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108224?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ventral Tegmental Area (VTA)

Nucleus Accumbens (NAc)Prefrontal Cortex (PFC)

DA Neuron

D3 Receptor
(Inhibitory)

Dopamine

Cholinergic
Interneuron

Modulation

GABA Interneuron

Disinhibition
(Indirect)

Reward/Salience

Inhibits

Cognitive
Function

ACh Release

S 33138
(Antagonist)

BLOCKS D3

BLOCKS

Click to download full resolution via product page

Caption: S 33138 blocks inhibitory D3 receptors in NAc and VTA, modulating reward and

enhancing PFC ACh.

Experimental Protocols
To validate the effects of rac-S 33138, researchers must employ protocols that can distinguish

between D2 and D3 mediated effects.

Protocol 1: Dual-Probe In Vivo Microdialysis
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Objective: Quantify the differential release of Dopamine (NAc) and Acetylcholine (PFC) to

confirm D3 selectivity.

Subject Preparation: Stereotaxic implantation of guide cannulae in male Wistar rats.

Coordinates (PFC): AP +3.2 mm, L ±0.6 mm, DV -3.0 mm.

Coordinates (NAc): AP +1.7 mm, L ±1.2 mm, DV -6.0 mm.

Equilibration: Perfusion with aCFC (artificial cerebrospinal fluid) containing neostigmine (1

µM) for PFC probe to prevent ACh degradation.

Baseline Sampling: Collect 3 samples (20 min intervals) to establish stable baseline.

Drug Administration: Administer rac-S 33138 (0.63 – 10.0 mg/kg, s.c.).

Analysis:

DA Detection: HPLC with electrochemical detection (potential +250 mV).

ACh Detection: HPLC with enzymatic reactor (AChE/ChO) and electrochemical detection.

Validation Criteria: A selective D3 effect is observed if PFC ACh levels increase >50% while

Striatal DA levels remain unchanged (or minimally changed compared to haloperidol).

Protocol 2: Cocaine-Induced Reinstatement (Relapse
Model)
Objective: Assess the ability of S 33138 to block cue-induced drug seeking.

Self-Administration Training: Rats trained to press a lever for cocaine (0.5 mg/kg/infusion)

under FR1 schedule until stable intake.

Extinction: Saline substitution until lever pressing drops to <10% of training baseline.

Reinstatement Test:

Administer rac-S 33138 (0.63 or 2.5 mg/kg, i.p.) 30 mins prior to session.
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Expose animal to cues (light/tone) previously associated with cocaine.

Data Interpretation: Significant reduction in active lever presses compared to vehicle

indicates blockade of mesolimbic incentive salience.

Experimental Workflow Diagram
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Caption: Workflow for validating S 33138 selectivity via dual-probe microdialysis.

Therapeutic & Translational Implications[6]
Addiction and Relapse Prevention
S 33138 demonstrates a "biphasic" modulation of reward. At low doses (selective D3

blockade), it attenuates the reinforcing effects of cocaine and ethanol (binge drinking models)

without completely ablating natural reward processing (sucrose). This suggests a therapeutic

window where drug craving is reduced without inducing the severe anhedonia associated with

D2 blockade.

Cognitive Enhancement in Schizophrenia
Current antipsychotics treat positive symptoms (hallucinations) but often worsen cognitive

deficits. S 33138's ability to increase PFC Acetylcholine offers a mechanism to treat Negative

Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS).

Evidence: Reversal of scopolamine-induced amnesia and improvement in attentional set-

shifting tasks in primates.
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To cite this document: BenchChem. [Technical Monograph: rac-S 33138 & Mesolimbic
Pathway Modulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108224/docs#technical-monograph-rac-s-33138-
mesolimbic-pathway-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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